Potency in Human iNOS: SEITU Ki = 17 nM Versus L-NAME pIC50 = 4.3 (≈50,000 nM IC50)
S-Ethylisothiourea hydrobromide demonstrates approximately 3,000-fold greater potency against human iNOS compared to the widely used NOS inhibitor L-NAME. SEITU exhibits a Ki of 17 nM for human iNOS, whereas L-NAME shows a pIC50 of 4.3 ± 0.1 against human iNOS, corresponding to an IC50 of approximately 50 µM (50,000 nM) [1][2]. This potency differential is consistent across isothiourea comparators: SEITU (S-et-ITU) shows a pIC50 of 7.2 ± 0.2 against iNOS, outperforming L-NIL (pIC50 6.2 ± 0.1, ≈630 nM IC50), 1400W (pIC50 6.9 ± 0.1, ≈126 nM IC50), and aminoguanidine (pIC50 4.5 ± 0.2, ≈31,600 nM IC50) [2].
| Evidence Dimension | Human iNOS inhibitory potency (Ki and pIC50) |
|---|---|
| Target Compound Data | Ki = 17 nM; pIC50 = 7.2 ± 0.2 |
| Comparator Or Baseline | L-NAME: pIC50 = 4.3 ± 0.1; L-NIL: pIC50 = 6.2 ± 0.1; 1400W: pIC50 = 6.9 ± 0.1; Aminoguanidine: pIC50 = 4.5 ± 0.2 |
| Quantified Difference | SEITU is ~3,000-fold more potent than L-NAME; ~37-fold more potent than L-NIL; ~2-fold more potent than 1400W; ~500-fold more potent than aminoguanidine |
| Conditions | Purified human recombinant iNOS enzyme; radiolabeled L-arginine to L-citrulline conversion assay |
Why This Matters
The 3,000-fold potency advantage over L-NAME enables use of sub-micromolar SEITU concentrations that minimize off-target effects and solubility artifacts in cell-based iNOS inhibition studies.
- [1] Garvey EP, Oplinger JA, Tanoury GJ, Sherman PA, Fowler M, Marshall S, Harmon MF, Paith JE, Furfine ES. Potent and selective inhibition of human nitric oxide synthases. J Biol Chem. 1994;269(43):26669-26676. View Source
- [2] Molecular Pharmacology. Comparative NOS Inhibitor Potency Table. Mol Pharmacol. View Source
